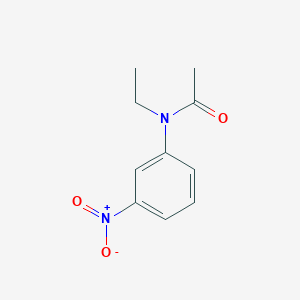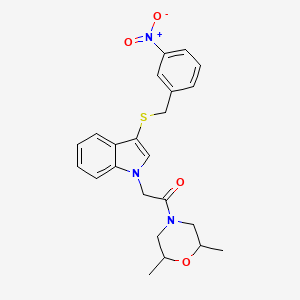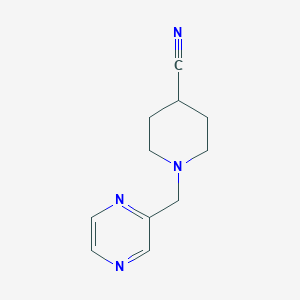![molecular formula C22H20FNO2 B2421326 N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine CAS No. 443645-13-4](/img/structure/B2421326.png)
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is also referred to as F-MDMB-BICA, and it belongs to the class of indole-3-carboxamides. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise.
Wirkmechanismus
F-MDMB-BICA binds to the cannabinoid receptors in the brain, mimicking the effects of endocannabinoids. This binding activates the receptors, leading to a cascade of signaling events that modulate various physiological processes. The exact mechanism of action of F-MDMB-BICA is still under investigation, but it is believed to involve the activation of the CB1 and CB2 receptors.
Biochemical and Physiological Effects
F-MDMB-BICA has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of F-MDMB-BICA is its high affinity and selectivity for cannabinoid receptors. This makes it a useful tool for studying the role of cannabinoid receptors in various physiological processes. However, one of the limitations of F-MDMB-BICA is its limited solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on F-MDMB-BICA. One of the most promising directions is the development of new drugs based on F-MDMB-BICA for the treatment of various diseases. Another direction is the study of the effects of F-MDMB-BICA on various physiological processes, such as pain, inflammation, and appetite. Additionally, the development of new synthetic methods for F-MDMB-BICA could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, F-MDMB-BICA is a chemical compound that has shown potential therapeutic applications in scientific research. Its high affinity and selectivity for cannabinoid receptors make it a useful tool for studying the role of these receptors in various physiological processes. The synthesis of F-MDMB-BICA is a complex process that requires precision and expertise. There are several future directions for the research on F-MDMB-BICA, including the development of new drugs based on this compound and the study of its effects on various physiological processes.
Synthesemethoden
The synthesis of F-MDMB-BICA involves several steps. Firstly, 4-fluorobenzyl chloride is reacted with 4-methoxybenzylamine to yield N-(4-fluorobenzyl)-4-methoxybenzylamine. Secondly, this intermediate is reacted with 1,1-bis(4-methoxyphenyl) methanone in the presence of a base to produce F-MDMB-BICA. The final product is purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
F-MDMB-BICA has shown potential therapeutic applications in scientific research. One of the most promising applications is its use as a cannabinoid receptor agonist. Cannabinoid receptors are present in the central nervous system and play a role in various physiological processes such as pain, inflammation, and appetite. F-MDMB-BICA has demonstrated high affinity and selectivity for cannabinoid receptors, making it a potential candidate for the development of new drugs to treat various diseases.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-25-20-11-5-17(6-12-20)22(18-7-13-21(26-2)14-8-18)24-15-16-3-9-19(23)10-4-16/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBOTLJQXGWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methoxyphenyl)methylidene][(4-fluorophenyl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)






![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

